Regiochemical Differentiation from Isomeric Benzofuran-Thiophene Propanamides Sharing the Same Molecular Formula
The target compound features a 2,3-dihydrobenzofuran-3-yl-methyl amide linkage connected to a 3-(3-methylthiophen-2-yl)propanoyl chain . In contrast, the isobaric analog N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide (C17H19NO2S, MW 301.4) places the amide nitrogen on the propan-2-yl side chain attached to the benzofuran 5-position rather than the 3-methylene position, and uses a thiophen-3-yl-acetamide rather than a 3-methylthiophen-2-yl-propanamide . Similarly, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-thiophen-2-ylethyl)propanamide (C17H19NO2S, MW 301.4) moves the thiophene to the ethyl terminus of the amide and positions the benzofuran at the 5-yl-propanoyl side . These regiochemical differences are known in the benzofuran class to alter receptor subtype selectivity—CB1 vs. CB2 agonism can invert depending on whether the thiophene substituent occupies the 2- or 3-position of the propanamide chain [1].
| Evidence Dimension | Regiochemical identity and scaffold topology |
|---|---|
| Target Compound Data | N-[(2,3-dihydrobenzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide (SMILES: CC1=C(SC=C1)CCC(=O)NCC2COC3=CC=CC=C23) |
| Comparator Or Baseline | Isomeric C17H19NO2S compounds: (a) N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide; (b) 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-thiophen-2-ylethyl)propanamide |
| Quantified Difference | Distinct connectivity: 3-yl-methylamide vs. 5-yl-propan-2-yl-amide vs. 5-yl-propanoyl-ethyl-amide; thiophene at 3-methyl-2-yl-propanoyl vs. thiophen-3-yl-acetyl vs. thiophen-2-yl-ethyl |
| Conditions | Structural identity confirmed by InChI Key (KJJAEKQJXGLVBQ-UHFFFAOYSA-N) and SMILES comparison |
Why This Matters
For procurement, verifying the correct regioisomer is essential because published SAR on benzofuran-cannabinoid hybrids shows that regioisomeric compounds can display opposite functional activity (agonist vs. inverse agonist) at the same receptor target.
- [1] Moloney, G.P., et al. (2008) Australian Journal of Chemistry, 61(7), 484–499. View Source
